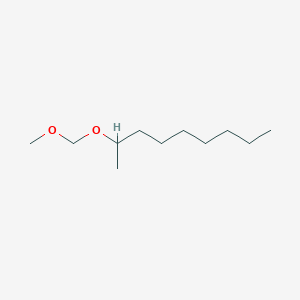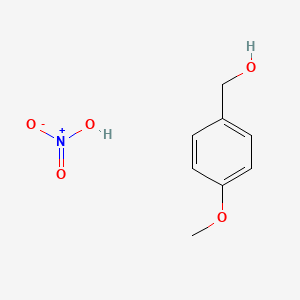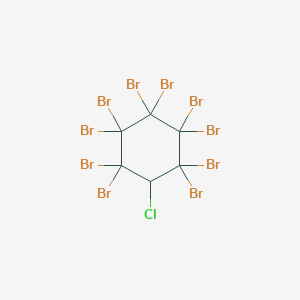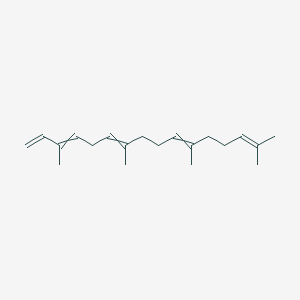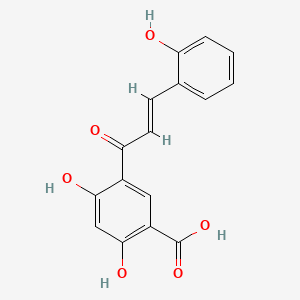
CID 71403243
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is utilized in various automotive applications due to its robust and reliable performance.
Méthodes De Préparation
The preparation methods for CID 71403243 involve the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and medium-high boiling point solvents . The process includes dissolving the phenyl-containing diamine substance and other raw materials in a suitable solvent, followed by a series of chemical reactions under controlled conditions to produce the final product.
Analyse Des Réactions Chimiques
CID 71403243 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.
Applications De Recherche Scientifique
CID 71403243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in the study of cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it is used in the production of high-performance materials and components.
Mécanisme D'action
The mechanism of action of CID 71403243 involves its interaction with specific molecular targets and pathways . It binds to hydroxyapatite in bones, inhibiting the activity of osteoclasts and reducing bone resorption. This mechanism is similar to that of other bisphosphonates, which are used to treat conditions such as osteoporosis and bone metastases.
Comparaison Avec Des Composés Similaires
CID 71403243 can be compared with other similar compounds, such as zoledronic acid and disopyramide . Zoledronic acid is another bisphosphonate that binds to hydroxyapatite and inhibits osteoclast activity. Disopyramide, on the other hand, is an antiarrhythmic medication that targets sodium channels to inhibit conduction. While these compounds share some similarities in their mechanisms of action, this compound is unique in its specific applications and molecular interactions.
Similar Compounds
- Zoledronic acid
- Disopyramide
These compounds share some structural and functional similarities with this compound but differ in their specific applications and mechanisms of action.
Propriétés
Formule moléculaire |
Sn3Sr |
|---|---|
Poids moléculaire |
443.8 g/mol |
InChI |
InChI=1S/3Sn.Sr |
Clé InChI |
YGFRYTUJPCISNQ-UHFFFAOYSA-N |
SMILES canonique |
[Sr].[Sn].[Sn].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
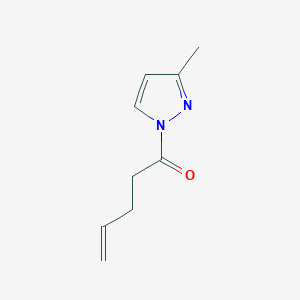

![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
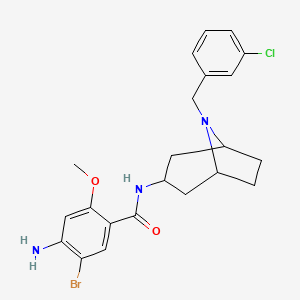
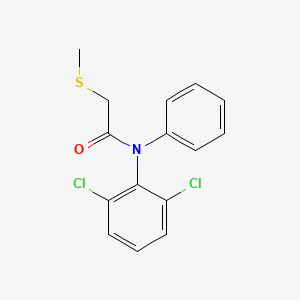
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
